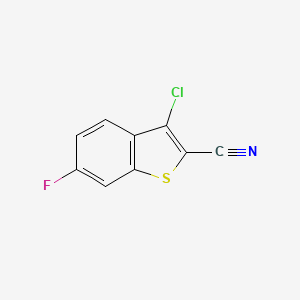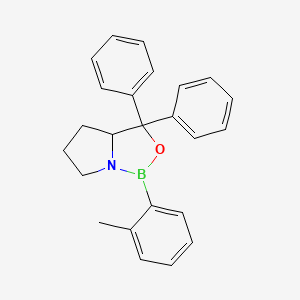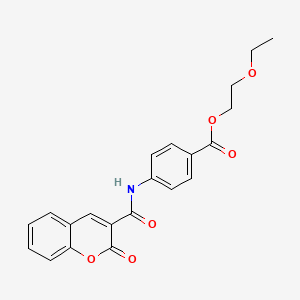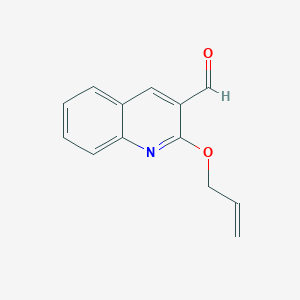
3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile: is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of chlorine and fluorine substituents at the 3 and 6 positions, respectively, and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: Introduction of chlorine and fluorine atoms into the benzothiophene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable benzothiophene derivative with a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitrile).
Oxidation and Reduction: The benzothiophene ring can be subjected to oxidation and reduction reactions, altering the oxidation state of sulfur and other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced benzothiophenes.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity in various biological systems, and the presence of chlorine, fluorine, and nitrile groups can enhance binding affinity and specificity to biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups (chlorine, fluorine, and nitrile) can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-2-carbonitrile
- 6-Fluoro-1-benzothiophene-2-carbonitrile
- 3-Bromo-6-fluoro-1-benzothiophene-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-Chloro-6-fluoro-1-benzothiophene-2-carbonitrile is unique due to the simultaneous presence of chlorine, fluorine, and nitrile groups. This combination of substituents can significantly influence its chemical reactivity, biological activity, and potential applications. For instance, the fluorine atom can enhance metabolic stability, while the nitrile group can increase binding affinity to certain biological targets.
Properties
Molecular Formula |
C9H3ClFNS |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3ClFNS/c10-9-6-2-1-5(11)3-7(6)13-8(9)4-12/h1-3H |
InChI Key |
JEOSNFRIXKETPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)

![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)






![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)


